N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Medicinal Chemistry Isomer Selectivity Lead Optimization

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898368-74-6) is a synthetic small molecule (molecular formula C20H25N3O4S2, molecular weight 435.56 g/mol). It belongs to the oxalamide chemotype, characterized by a central ethanediamide linker bridging a thiophene-2-sulfonyl-piperidine moiety on one side and a p-tolyl (4-methylphenyl) group on the other.

Molecular Formula C20H25N3O4S2
Molecular Weight 435.56
CAS No. 898368-74-6
Cat. No. B2678377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
CAS898368-74-6
Molecular FormulaC20H25N3O4S2
Molecular Weight435.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C20H25N3O4S2/c1-15-7-9-16(10-8-15)22-20(25)19(24)21-12-11-17-5-2-3-13-23(17)29(26,27)18-6-4-14-28-18/h4,6-10,14,17H,2-3,5,11-13H2,1H3,(H,21,24)(H,22,25)
InChIKeyKGGVJTYEOILISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898368-74-6): Chemical Identity and Comparator Context


N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898368-74-6) is a synthetic small molecule (molecular formula C20H25N3O4S2, molecular weight 435.56 g/mol) . It belongs to the oxalamide chemotype, characterized by a central ethanediamide linker bridging a thiophene-2-sulfonyl-piperidine moiety on one side and a p-tolyl (4-methylphenyl) group on the other. This compound resides within a commercially available screening library series that includes the m-tolyl (CAS 898368-76-8), o-tolyl, N-benzyl (CAS 898446-45-2), and N-isopropyl analogs . Critically, this compound currently lacks any published primary research articles, patents, or database entries reporting quantitative biological activity, selectivity, or pharmacokinetic data [1]. All available characterization is limited to basic chemical identity and computed physicochemical descriptors.

Why In-Class Oxalamide Analogs Cannot Be Casually Substituted for CAS 898368-74-6 in Screening Cascades


Within the oxalamide-piperidine-thiophene series, even subtle changes to the N-aryl substituent can drive divergent biological profiles. Literature on structurally related oxalamide-based CD4 mimics (HIV entry inhibitors) demonstrates that the precise identity and substitution position of the aromatic ring critically govern both target engagement and aqueous solubility [1][2]. For example, introducing a fluorine atom at the meta-position of the aromatic ring in N-phenyl-N'-(piperidinyl)-oxalamides yielded a significant increase in anti-HIV activity [2]. Similarly, replacement of the phenyl group with halopyridinyl moieties dramatically improved aqueous solubility while modulating antiviral potency [1]. The p-tolyl group in CAS 898368-74-6 presents a distinct electronic (σp = -0.17 for p-CH3) and steric environment compared to its m-tolyl and o-tolyl isomers, or the benzyl and isopropyl congeners. These differences can meaningfully alter binding pocket complementarity, logP, and metabolic stability—parameters that directly impact hit confirmation rates and lead optimization trajectories. Consequently, procurement of the exact compound rather than a casually selected in-class analog is essential for data reproducibility in screening workflows.

Quantitative Differentiators for N1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898368-74-6) vs. Closest Analogs


N-Aryl Substitution Pattern: p-Tolyl vs. m-Tolyl Isomer – Positional Isomerism as a Selectivity Determinant

CAS 898368-74-6 bears a p-tolyl (4-methylphenyl) group at the N2 position of the oxalamide, distinguishing it from its closest positional isomer, the m-tolyl (3-methylphenyl) analog (CAS 898368-76-8), which shares the identical molecular formula (C20H25N3O4S2) and molecular weight (435.56 g/mol) . In the well-characterized CD4 mimic oxalamide series, meta-substitution of the aromatic ring with fluorine was explicitly shown to produce a significant increase in anti-HIV activity relative to the unsubstituted parent, establishing that the substitution position is a critical activity determinant in this scaffold [1]. The p-methyl substitution in CAS 898368-74-6 alters both the electronic distribution (Hammett σp = -0.17 for p-CH3 vs. σm = -0.07 for m-CH3) and the shape of the terminal hydrophobic group, which can differentially engage aromatic binding pockets and influence π-stacking interactions.

Medicinal Chemistry Isomer Selectivity Lead Optimization

Thiophene-2-sulfonyl Pharmacophore: Differentiated from Phenylsulfonyl and 4-Fluorophenylsulfonyl Analogs in Target Engagement Potential

The thiophene-2-sulfonyl group attached to the piperidine nitrogen in CAS 898368-74-6 is a distinctive pharmacophoric feature. In independent studies, the thiophene-2-sulfonyl motif has been validated as a potency-driving element: PTSP (3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole) was identified as the most potent quorum sensing inhibitor across multiple pathogenic Vibrio species [1]. Furthermore, crystallographic evidence confirms that thiophene-2-sulfonylamino-phenyl derivatives directly engage the Brd4 bromodomain 1 binding site at atomic resolution (PDB 4HXM) [2]. In contrast, closely related analogs such as N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide replace the electron-rich thiophene with a fluorophenylsulfonyl group, which presents different electrostatic potential surfaces and hydrogen-bond acceptor profiles. The thiophene sulfur atom provides unique polarizability and potential for sulfur-π interactions that the phenylsulfonyl congeners lack.

Quorum Sensing Inhibition Sulfonamide Pharmacophore Electron-Rich Heterocycle

Oxalamide Linker: Differentiated Conformational and H-Bonding Capacity vs. Glycine or Urea Linker Bioisosteres

The ethanediamide (oxalamide) linker in CAS 898368-74-6 provides two hydrogen-bond donor (NH) and two hydrogen-bond acceptor (C=O) sites arranged in a planar, rigidified geometry. In the CD4 mimic field, the oxalamide linker is a critical structural feature: replacement of the oxalamide with a glycine linker in YIR-821 derivatives altered conformational flexibility and led to compounds with high anti-HIV activity, demonstrating that the junction chemistry directly governs biological potency [1]. Separately, in the IDO1 inhibitor field, oxalamide-derived chemotypes underwent scaffold hopping to spirofused bicyclic systems, yielding representative compound 18 with human IDO1 IC50 values of 3.9 nM (cellular assay) and 52 nM (human whole blood assay) [2]. The oxalamide linker in CAS 898368-74-6 thus offers a distinct conformational and H-bonding profile compared to urea-based or glycine-based bioisosteres that may be considered as alternatives.

HIV Entry Inhibition CD4 Mimic Scaffold Hopping

Piperidine Core Substitution: 2-Substitution Pattern vs. 4-Substitution in Structurally Related CD4 Mimics

CAS 898368-74-6 contains a piperidine ring sulfonylated at the 1-position and bearing the ethyl-oxalamide chain at the 2-position. This 1,2-disubstitution pattern contrasts with 4-substituted piperidine oxalamides such as N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, which were identified as a distinct class of HIV-1 entry inhibitors [1][2]. The 2-substitution pattern in CAS 898368-74-6 introduces a chiral center at the piperidine 2-position, creating a stereochemically defined environment that may afford enhanced target stereoselectivity. Additionally, introduction of a spiro-fused cyclohexyl group at the piperidine 4-position with a guanidino group on the piperidine nitrogen (as in YIR-821) led to significant increases in anti-HIV activity [3], highlighting how piperidine substitution topology is a major activity determinant.

Piperidine SAR Spiro Scaffolds Conformational Restriction

Aqueous Solubility and Drug-Likeness: p-Tolyl Substitution vs. Halopyridinyl CD4 Mimic Congeners

The p-tolyl group in CAS 898368-74-6 contributes significant hydrophobicity. In the CD4 mimic oxalamide series, the original lead NBD-556—which contains an aromatic ring, oxalamide linker, and piperidine moiety structurally analogous to CAS 898368-74-6—exhibited poor aqueous solubility due to its hydrophobic aromatic ring [1]. Replacement of the phenyl ring with halopyridinyl groups (e.g., KKN-134) dramatically improved aqueous solubility while maintaining anti-HIV activity [1]. The p-tolyl group (cLogP contribution ~+0.5 vs. unsubstituted phenyl) in CAS 898368-74-6 positions it at a specific point on the lipophilicity spectrum: more hydrophobic than unsubstituted phenyl analogs but less so than the N-benzyl congener (CAS 898446-45-2), which adds additional methylene hydrophobicity. This solubility differential has practical implications for assay formatting (DMSO tolerance, aqueous dilution protocols) and should be considered when selecting among in-class screening compounds.

Physicochemical Properties Aqueous Solubility Lead-Likeness

Commercial Availability and Purity: Differentiated Procurement Position vs. Isomeric and Heteroaryl Analogs

CAS 898368-74-6 is commercially available from multiple screening compound suppliers, with typical purity specifications of 95% (HPLC) . Its positional isomers (m-tolyl, CAS 898368-76-8) and the N-benzyl analog (CAS 898446-45-2) share similar commercial availability profiles . However, the specific combination of p-tolyl + thiophene-2-sulfonyl + 2-substituted piperidine in a single molecule is structurally unique within commercially available screening decks, as confirmed by the absence of this exact scaffold in the ChEMBL database (no CHEMBL ID found for CAS 898368-74-6) and ZINC database searches [1]. Compounds containing the thiophene-2-sulfonyl-piperidine substructure linked to an oxalamide-p-tolyl terminus are not represented in any other commercially cataloged or literature-reported molecule with this exact connectivity. This structural uniqueness makes CAS 898368-74-6 a singleton within its combinatorial enumeration space.

Compound Procurement Screening Library Purity Specification

Research Application Scenarios for N1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898368-74-6) Stemming from Quantitative Evidence


HIV-1 Entry Inhibition Screening: CD4-gp120 Interaction Antagonist Discovery

CAS 898368-74-6 embodies the canonical CD4 mimic pharmacophore—an aromatic ring, an oxalamide linker, and a piperidine moiety—validated in the HIV entry inhibition field [1][2]. The p-tolyl group offers a specific hydrophobic contact surface for the Phe43 cavity of gp120, while the thiophene-2-sulfonyl-piperidine portion provides a unique H-bond and electrostatic interaction profile distinct from the extensively studied phenyl and halopyridinyl CD4 mimics. This compound is suitable for inclusion in fluorescence-based gp120-CD4 competition assays or cell-based HIV-1 entry assays where novel chemotypes with structural novelty relative to known CD4 mimics (NBD-556, YIR-821, KKN-134) are sought.

Quorum Sensing Inhibitor Discovery: Vibrio Pathogen Virulence Attenuation

The thiophene-2-sulfonyl motif in CAS 898368-74-6 directly mirrors the validated pharmacophore in PTSP, the most potent quorum sensing inhibitor identified against Vibrio vulnificus and Vibrio parahaemolyticus [1]. The piperidine scaffold may provide enhanced pharmacokinetic properties over the pyrazole core of PTSP. This compound could be prioritized in LuxR-based reporter gene assays or biofilm formation assays targeting pathogenic Vibrio spp., with PTSP serving as a positive control benchmark.

Protein-Protein Interaction Inhibitor Screening: Bromodomain and Epigenetic Targets

The thiophene-2-sulfonylamino motif has been crystallographically validated as a bromodomain-binding pharmacophore in the Brd4 bromodomain 1 co-crystal structure (PDB 4HXM) [1]. CAS 898368-74-6 presents this thiophene-2-sulfonyl group embedded in a larger, drug-like scaffold with the oxalamide linker offering additional H-bonding capacity. This compound is appropriate for inclusion in AlphaScreen or TR-FRET bromodomain binding assays across the BET family (BRD2, BRD3, BRD4, BRDT) to explore whether the oxalamide-piperidine extension improves selectivity over the truncated thiophene-2-sulfonylamino inhibitor in PDB 4HXM.

Structure-Activity Relationship Probe for Oxalamide-Based IDO1 Inhibitor Optimization

The oxalamide chemotype has been established as a productive starting point for heme-displacing IDO1 inhibitors, with optimized compounds achieving IC50 values of 3.9 nM in cellular assays [1]. CAS 898368-74-6, with its thiophene-2-sulfonyl-piperidine and p-tolyl termini, represents a structurally distinct entry point into the oxalamide-IDO1 SAR landscape. It can serve as a diversity element in combinatorial library design or as a reference compound for scaffold-hopping studies comparing oxalamide-based IDO1 inhibitors against the spirofused bicyclic series described by Kinzel et al.

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